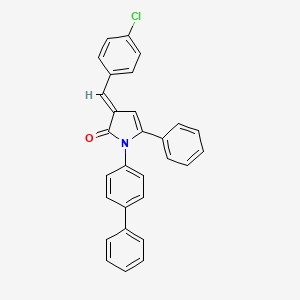
(3E)-1-(biphenyl-4-yl)-3-(4-chlorobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-1-(biphenyl-4-yl)-3-(4-chlorobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one is a synthetic organic compound that belongs to the class of pyrrolidones This compound is characterized by its complex structure, which includes a biphenyl group, a chlorobenzylidene moiety, and a phenyl group attached to a pyrrolidone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-(biphenyl-4-yl)-3-(4-chlorobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common method includes the condensation of biphenyl-4-carbaldehyde with 4-chlorobenzaldehyde in the presence of a base to form the corresponding benzylidene intermediate. This intermediate is then reacted with phenylhydrazine to form the hydrazone, which undergoes cyclization to yield the final pyrrolidone product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(3E)-1-(biphenyl-4-yl)-3-(4-chlorobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (3E)-1-(biphenyl-4-yl)-3-(4-chlorobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential biological activities. Researchers investigate its interactions with biological molecules, such as proteins and nucleic acids, to understand its effects on cellular processes and its potential as a therapeutic agent.
Medicine
In medicine, this compound is explored for its potential pharmacological properties. Studies may focus on its ability to modulate specific biological pathways, making it a candidate for drug development in areas such as oncology, neurology, and infectious diseases.
Industry
In industrial applications, this compound may be used as an intermediate in the production of specialty chemicals, polymers, and advanced materials. Its unique chemical properties make it valuable for the development of high-performance materials with specific functionalities.
Mechanism of Action
The mechanism of action of (3E)-1-(biphenyl-4-yl)-3-(4-chlorobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The compound may bind to these targets, modulating their activity and influencing various cellular pathways. For example, it may inhibit specific enzymes involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3E)-1-(biphenyl-4-yl)-3-(4-fluorobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one: Similar structure with a fluorine atom instead of chlorine.
(3E)-1-(biphenyl-4-yl)-3-(4-methylbenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one: Similar structure with a methyl group instead of chlorine.
(3E)-1-(biphenyl-4-yl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one: Similar structure with a nitro group instead of chlorine.
Uniqueness
The uniqueness of (3E)-1-(biphenyl-4-yl)-3-(4-chlorobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorobenzylidene moiety, in particular, may influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C29H20ClNO |
|---|---|
Molecular Weight |
433.9 g/mol |
IUPAC Name |
(3E)-3-[(4-chlorophenyl)methylidene]-5-phenyl-1-(4-phenylphenyl)pyrrol-2-one |
InChI |
InChI=1S/C29H20ClNO/c30-26-15-11-21(12-16-26)19-25-20-28(24-9-5-2-6-10-24)31(29(25)32)27-17-13-23(14-18-27)22-7-3-1-4-8-22/h1-20H/b25-19+ |
InChI Key |
YGWFFUJXGLRQBA-NCELDCMTSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C(=C/C(=C\C4=CC=C(C=C4)Cl)/C3=O)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C(=CC(=CC4=CC=C(C=C4)Cl)C3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11687642.png)
![3-chloro-5-(4-chlorophenyl)-N-(4-ethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11687647.png)
![(2E)-2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(2-fluorophenyl)amino]prop-2-enenitrile](/img/structure/B11687649.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11687662.png)
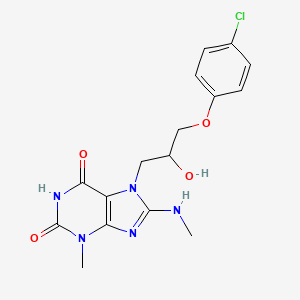
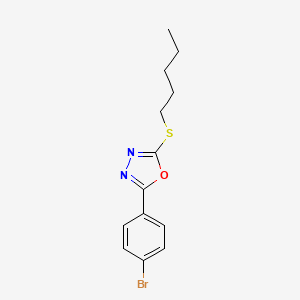
![2-(5-hydroxy-1H-pyrazol-3-yl)-N'-[(1E)-(2-nitrophenyl)methylene]acetohydrazide](/img/structure/B11687686.png)
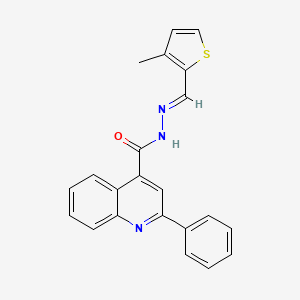
![4-{[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11687700.png)
![Ethyl 4-[({1-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11687708.png)

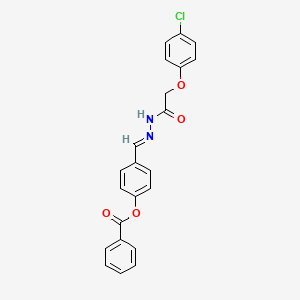
![2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B11687734.png)
![2-{(Z)-[3-(4-hydroxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B11687735.png)
